N-[1-(2,3-dimethoxyphenyl)but-3-enyl]aniline
Description
N-[1-(2,3-Dimethoxyphenyl)but-3-enyl]aniline is a secondary amine derivative featuring a 2,3-dimethoxyphenyl group, a but-3-enyl chain, and an aniline moiety. The compound’s structure is characterized by:
- Secondary amine core: Critical for hydrogen bonding and bioactivity, as seen in analogous bioactive amines .
- 2,3-Dimethoxy substitution: Electron-donating methoxy groups at the 2- and 3-positions influence electronic properties and steric interactions.
Key bond lengths (e.g., N–H at ~0.86 Å) and angles align with structurally related amines, suggesting stability and predictable reactivity .
Properties
IUPAC Name |
N-[1-(2,3-dimethoxyphenyl)but-3-enyl]aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-4-9-16(19-14-10-6-5-7-11-14)15-12-8-13-17(20-2)18(15)21-3/h4-8,10-13,16,19H,1,9H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTRMJXFQFKQCHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(CC=C)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201326162 | |
| Record name | N-[1-(2,3-dimethoxyphenyl)but-3-enyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201326162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
10.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26663511 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
849035-15-0 | |
| Record name | N-[1-(2,3-dimethoxyphenyl)but-3-enyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201326162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,3-dimethoxyphenyl)but-3-enyl]aniline typically involves the reaction of 2,3-dimethoxybenzaldehyde with an appropriate butenylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
For industrial production, the synthesis process is scaled up using larger reactors and more efficient catalysts. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as recrystallization or chromatography to achieve the required purity for various applications .
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,3-dimethoxyphenyl)but-3-enyl]aniline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can result in a wide range of derivatives depending on the substituents introduced .
Scientific Research Applications
N-[1-(2,3-dimethoxyphenyl)but-3-enyl]aniline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[1-(2,3-dimethoxyphenyl)but-3-enyl]aniline involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural Analogues with Methoxyphenyl Substitutions
Chalcone Derivatives ()
Chalcones like (E)-1-(4-aminophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one (31.58% inhibition) share the 2,3-dimethoxyphenyl group but differ in their α,β-unsaturated ketone backbone. Key comparisons:
- Substituent Position : The 2,3-dimethoxy substitution in the chalcone shows moderate inhibition (31.58%) compared to 4-methoxy (50%) and 2,4-dimethoxy (38.16%) analogues. This suggests meta/para methoxy positions enhance antiplasmodial activity .
- Amino Group Role: The chalcone’s 4-aminophenyl group participates in electrostatic interactions, while the target compound’s secondary amine may engage in hydrogen bonding, influencing target specificity.
Lignin-Incorporated Chloroaniline ()
The pyrolysis product (4-chloro-phenyl)-[1-(3,4-dimethoxyphenyl)-2,3-dimethoxypropyl]amine shares a dimethoxyphenyl-amine scaffold but features additional methoxy groups and a chlorophenyl substituent. Differences include:
- Substituent Effects : The 3,4-dimethoxy configuration in this compound may enhance lignin binding vs. the target’s 2,3-dimethoxy arrangement, which could alter environmental persistence .
Functional Group Variations
Carboxamide Derivatives ()
EP 4 374 877 A2 describes a pyrrolopyridazine carboxamide with a 2,3-dimethoxyphenyl group. Unlike the target amine, this compound’s carboxamide moiety likely enhances solubility and receptor affinity, demonstrating how functional groups dictate pharmacological profiles .
Nitro-Substituted Anilines ()
- 2,5-Dimethoxy-N-[(3-nitrophenyl)methyl]aniline : The nitro group is strongly electron-withdrawing, reducing electron density on the aromatic ring compared to the target’s electron-donating methoxy groups. This difference impacts reactivity and interaction with biological targets .
- N-[(E)-(3-Nitrophenyl)methylidene]aniline : An imine derivative with a nitro group; the absence of methoxy substituents highlights how electronic effects influence stability and synthetic routes .
Conformational and Electronic Properties
Alkene Chain vs. Rigid Backbones
The target’s but-3-enyl chain provides flexibility absent in rigid scaffolds like 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine (), which features a benzodioxin ring. Flexibility may enhance binding to dynamic protein pockets .
Biological Activity
N-[1-(2,3-dimethoxyphenyl)but-3-enyl]aniline is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
This compound features a unique structure that combines a but-3-enyl chain with a 2,3-dimethoxyphenyl group and an aniline moiety. Its molecular formula is , with a molecular weight of approximately 285.37 g/mol. The specific structural characteristics contribute to its biological activity by influencing its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within cells. This interaction can modulate various biochemical pathways, leading to antimicrobial and anticancer effects. The exact molecular targets are still under investigation, but initial studies suggest that the compound may inhibit certain kinases involved in cancer cell proliferation.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against a range of pathogens.
| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 18 | 16 µg/mL |
| Candida albicans | 20 | 8 µg/mL |
These results indicate that the compound may serve as a potential lead in the development of new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro assays. Notably, it has shown efficacy against several cancer cell lines:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa | 12 |
| MCF-7 | 15 |
| A549 | 10 |
The IC50 values suggest that the compound effectively inhibits cell growth at relatively low concentrations, indicating its potential as a therapeutic agent in cancer treatment .
Case Studies
- Case Study on Antimicrobial Efficacy : In a study involving clinical isolates of Staphylococcus aureus, this compound was tested for its ability to inhibit biofilm formation. The results indicated a reduction in biofilm mass by approximately 70% at sub-MIC concentrations, highlighting its potential utility in treating biofilm-associated infections.
- Case Study on Anticancer Activity : A recent investigation into the effects of this compound on HeLa cells revealed that it induces apoptosis through the activation of caspase pathways. Flow cytometry analysis demonstrated increased annexin V binding in treated cells compared to controls, suggesting that this compound effectively triggers programmed cell death mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
